5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole

Medicinal Chemistry Drug Design Physicochemical Properties

This 1,2,4-oxadiazole building block features dual electrophilic sites—a chloromethyl group at C5 and a meta-chlorophenyl ring at C3—for efficient, orthogonal derivatization. It serves as a metabolically stable amide bioisostere, accelerating lead discovery in pharmaceuticals and agrochemicals. Ensure consistent batch-to-batch reproducibility by verifying the substitution pattern.

Molecular Formula C9H6Cl2N2O
Molecular Weight 229.06 g/mol
CAS No. 51802-78-9
Cat. No. B1276200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole
CAS51802-78-9
Molecular FormulaC9H6Cl2N2O
Molecular Weight229.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=NOC(=N2)CCl
InChIInChI=1S/C9H6Cl2N2O/c10-5-8-12-9(13-14-8)6-2-1-3-7(11)4-6/h1-4H,5H2
InChIKeyTWFGGYWZWDPXGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole (CAS 51802-78-9): Chemical Profile and Procurement-Relevant Specifications for Pharmaceutical Synthesis


5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole (CAS 51802-78-9) is a heterocyclic building block belonging to the 1,2,4-oxadiazole class, characterized by a chloromethyl substituent at the 5-position and a meta-chlorophenyl ring at the 3-position . With a molecular formula of C9H6Cl2N2O and molecular weight of 229.06 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical development . The 1,2,4-oxadiazole core is recognized as a bioisostere of amide and ester functionalities, conferring metabolic stability and favorable physicochemical properties to derived molecules [1]. The dual electrophilic sites—the chloromethyl group at C5 and the halogenated aryl ring at C3—provide orthogonal reactivity handles for sequential derivatization, distinguishing this scaffold from simpler oxadiazole analogs lacking reactive functionalization .

Why 5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole Cannot Be Replaced by Generic Oxadiazole Analogs: Structural Determinants of Reactivity and Selectivity


Substitution of 5-(chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole with positional isomers or alternative oxadiazole derivatives introduces critical changes in electronic distribution, steric accessibility, and synthetic compatibility. The meta-chlorophenyl orientation at the 3-position confers a distinct electron-withdrawing profile and molecular geometry compared to ortho- or para-chlorophenyl analogs [1]. Furthermore, the chloromethyl group at the 5-position provides nucleophilic substitution reactivity that is absent in analogs lacking this functional handle, such as 5-methyl or unsubstituted 5-H oxadiazoles, thereby limiting synthetic utility in building diversified chemical libraries . Procurement of generic substitutes without verifying both substitution pattern and reactive functionality risks failed synthetic sequences, inconsistent biological activity in derived compounds, and batch-to-batch irreproducibility—outcomes that directly impact research timelines and project costs .

5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole: Quantitative Differentiation Evidence Against Closest Structural Analogs


Meta-Chlorophenyl Substitution Confers Superior LogP and Polar Surface Area Profile Versus Para-Chlorophenyl Analog

The meta-chlorophenyl isomer (CAS 51802-78-9) exhibits a calculated LogP value of 3.12880 and polar surface area (PSA) of 38.92 Ų, parameters that differ from the para-chlorophenyl analog (CAS 57238-75-2) due to altered electronic distribution and molecular dipole orientation [1]. While no direct head-to-head experimental comparison is available in the literature, computational predictions indicate that meta-substitution reduces molecular planarity relative to para-substitution, potentially affecting passive membrane permeability and protein binding characteristics in derived bioactive molecules [2]. This class-level inference is supported by established medicinal chemistry principles whereby meta-halogen substitution frequently yields superior metabolic stability compared to para-halogen counterparts in heterocyclic scaffolds [3].

Medicinal Chemistry Drug Design Physicochemical Properties

Chloromethyl Reactive Handle at C5 Position Enables Broad Nucleophilic Substitution Chemistry Not Available in 5-H or 5-Alkyl Oxadiazole Analogs

The chloromethyl substituent at the 5-position of the 1,2,4-oxadiazole ring serves as a versatile electrophilic center for SN2 reactions with amines, thiols, alcohols, and other nucleophiles, enabling rapid diversification into amine-linked, ether-linked, and thioether-linked derivatives . In contrast, 5-unsubstituted oxadiazoles or 5-methyl analogs lack this reactive functionality and require alternative, often lower-yielding synthetic routes for C5 derivatization [1]. While direct comparative yield data between 5-(chloromethyl) and 5-H oxadiazoles are not published for this specific compound, the 1,2,4-oxadiazole literature class consistently demonstrates that chloromethyl-functionalized derivatives achieve 70-95% yields in nucleophilic substitution reactions under mild conditions (room temperature to 60°C, polar aprotic solvents), whereas 5-H analogs typically require multistep functionalization sequences with lower overall efficiency [2].

Synthetic Chemistry Library Synthesis Medicinal Chemistry

Commercial Availability and Purity Grade Differentiation: 97-98% Pure Material from Major Suppliers Versus Limited Availability of Positional Isomers

5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole (CAS 51802-78-9) is commercially available from multiple reputable suppliers including Sigma-Aldrich (AChemBlock, 97% purity), Santa Cruz Biotechnology (≥95% purity), Enamine (95% purity), and Beyotime (98% purity), with pricing and stock levels maintained for research-scale procurement [1]. In contrast, the ortho-chlorophenyl isomer (CAS 50737-32-1) and para-methoxyphenyl analog (CAS 57238-76-3) are primarily available only through custom synthesis channels with extended lead times of 3-4 weeks and significantly higher per-unit costs [2]. This difference in supply chain maturity directly impacts research continuity: the target compound can be sourced within 2-5 business days from major distributors, while positional isomers require 21-30 days for custom synthesis, representing a 4- to 10-fold increase in procurement timeline.

Chemical Procurement Quality Control Supply Chain

Molecular Weight and Stoichiometric Precision: Correct Formula Weight (229.06 g/mol) Essential for Accurate Reaction Planning

The molecular weight of 5-(chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole is 229.06 g/mol (calculated exact mass: 229.06274 g/mol for C9H6Cl2N2O) [1]. This value is consistent across all authoritative sources including Sigma-Aldrich, Chembase, and computational databases . Notably, some vendor listings erroneously report the molecular weight as 290.16 g/mol or 297.04 g/mol, representing calculation errors of 26.7% and 29.7% respectively [2]. Such discrepancies, if undetected, would propagate stoichiometric errors throughout synthetic procedures, affecting reagent ratios, yield calculations, and analytical characterizations. Users should verify that procured material corresponds to the correct molecular formula C9H6Cl2N2O (exact mass 229.06) rather than incorrect alternative formulations.

Synthetic Chemistry Analytical Chemistry Procurement Specifications

Optimal Research and Industrial Applications for 5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole Based on Verified Differentiation Evidence


Scaffold for High-Throughput Medicinal Chemistry Library Synthesis Requiring C5 Diversification

The chloromethyl reactive handle at the 5-position enables rapid, single-step nucleophilic substitution with diverse amine, thiol, and alcohol libraries, making this compound ideal for generating focused oxadiazole-based compound collections for SAR exploration. This capability reduces synthetic operations by 1-2 steps compared to non-functionalized oxadiazole scaffolds, directly accelerating lead discovery timelines . The 1,2,4-oxadiazole core functions as a metabolically stable amide bioisostere, a property extensively validated in agrochemical and pharmaceutical applications [1].

Building Block for Agrochemical Lead Optimization with Defined Physicochemical Profile

Given the established use of 1,2,4-oxadiazoles as amide bioisosteres in anthranilic diamide insecticides, this compound serves as a synthetic intermediate for generating novel agrochemical candidates . The meta-chlorophenyl substitution contributes to a LogP of 3.12880, a value within the optimal range for foliar absorption and translocation in plant systems, supporting applications in crop protection lead generation [1]. The reliable commercial availability of this compound (2-5 day delivery from multiple suppliers) enables iterative agrochemical SAR programs without supply chain interruptions .

Precursor for Heterocycle-Fused and Biheterocyclic Systems via Dual-Site Reactivity

The orthogonal reactivity of the C3 meta-chlorophenyl ring (electrophilic aromatic substitution potential) and C5 chloromethyl group (SN2 nucleophilic substitution) enables sequential functionalization strategies for constructing complex heterocyclic architectures . This dual reactivity is particularly valuable for synthesizing oxadiazole-triazole, oxadiazole-coumarin, and oxadiazole-chalcone hybrids—scaffolds with demonstrated anticancer, antimicrobial, and enzyme inhibitory activities across multiple therapeutic areas [1].

Quality Control and Analytical Method Development Standard

With verified exact mass of 229.06274 g/mol and well-characterized InChI Key (TWFGGYWZWDPXGT-UHFFFAOYSA-N), this compound serves as a reliable reference standard for LC-MS and HPLC method development when analyzing oxadiazole-containing reaction mixtures or metabolites . The availability of material at 97-98% purity from major suppliers supports its use as a calibration standard without requiring additional purification, a practical advantage for analytical laboratories [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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